6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
Description
Chemical Structure and Properties
6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine (CAS: 691868-98-1) is a quinazolinimine derivative characterized by:
The compound is supplied with ≥95% purity and is discontinued in commercial catalogs, limiting its accessibility for current research .
Properties
IUPAC Name |
6,7-dimethoxy-2-(pyridin-4-ylmethylsulfanyl)-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O2S/c1-32-20-11-18-19(12-21(20)33-2)30-23(34-14-15-6-8-29-9-7-15)31(22(18)28)13-16-4-3-5-17(10-16)24(25,26)27/h3-12,28H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAORYKLNPYGULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=NC=C3)CC4=CC(=CC=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine, a compound with the CAS number 691868-98-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a quinazolinimine core substituted with methoxy groups and a trifluoromethyl benzyl moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 468.51 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound may exert similar effects due to its ability to interact with protein kinases involved in cancer progression.
Case Study:
In a study focusing on quinazoline derivatives, it was reported that modifications at the 2 and 4 positions enhance cytotoxicity against various cancer cell lines, including breast and lung cancers . The introduction of the trifluoromethyl group is hypothesized to increase lipophilicity, thereby improving cellular uptake.
Antimicrobial Activity
The presence of the pyridine moiety suggests potential antimicrobial activity. Pyridine derivatives have been documented for their efficacy against a range of pathogens. The compound's ability to disrupt bacterial membranes or inhibit essential enzymes could underlie its antimicrobial properties.
Case Study:
A related study demonstrated that a similar pyridine-containing compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Further exploration into the specific mechanisms of action for this compound is warranted.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been found to inhibit kinases involved in tumor growth.
- Cell Cycle Arrest: Evidence suggests that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Research Findings
Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives for their biological activities. The following table summarizes key findings from recent literature:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinimine derivatives, including the target compound. Research indicates that derivatives of quinazolin-4-one exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to 6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine have shown effectiveness against various strains of bacteria and fungi, including Mycobacterium smegmatis and Candida albicans .
Case Studies
- Antibacterial Screening : A study evaluated the antimicrobial efficacy of synthesized quinazolin derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial activity, suggesting that similar modifications to the target compound could yield potent antimicrobial agents .
- Antifungal Activity : Another study focused on the antifungal properties of related quinazolin derivatives, demonstrating that specific substitutions led to improved inhibition against fungal pathogens. This suggests a promising avenue for exploring the antifungal capabilities of this compound .
Anticancer Potential
The anticancer activity of quinazoline derivatives has been widely documented. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Notable Findings
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that certain quinazoline derivatives can inhibit cell growth effectively. The structure-activity relationship indicates that modifications to the side chains can enhance cytotoxic effects .
- Mechanistic Insights : Research into the mechanisms of action reveals that these compounds may interfere with specific signaling pathways involved in cell proliferation and survival, making them candidates for further development as anticancer agents .
Summary of Applications
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Effective against Mycobacterium smegmatis, Pseudomonas aeruginosa, and Candida albicans. |
| Anticancer Activity | Inhibits growth in breast and cervical cancer cell lines; induces apoptosis. |
| Structure-Activity Relationship | Modifications enhance efficacy; specific groups increase activity against pathogens. |
Comparison with Similar Compounds
6,7-Dimethoxy-2-[(3-Methoxybenzyl)sulfanyl]-3-[3-(Trifluoromethyl)benzyl]-4(3H)-Quinazolinimine
- Key Differences : Replaces the 4-pyridinylmethylsulfanyl group with a 3-methoxybenzylsulfanyl substituent.
2-(Benzylsulfanyl)-3-(3-Chloro-4-Methoxybenzyl)-6,7-Dimethoxy-4(3H)-Quinazolinimine
- Molecular Formula : C25H24ClN3O3S
- Molecular Weight : 482.00 g/mol .
- Key Differences :
- Benzylsulfanyl group instead of pyridinylmethylsulfanyl.
- 3-Chloro-4-methoxybenzyl substituent at position 3.
- Implications : The chloro-methoxybenzyl group introduces steric bulk and electron-withdrawing effects, which may influence solubility and metabolic stability .
3-(2-Furylmethyl)-6,7-Dimethoxy-2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4(3H)-Quinazolinimine
- Molecular Formula : C23H20F3N3O3S
- Molecular Weight : 475.49 g/mol .
- Key Differences :
- Furylmethyl group at position 3 instead of trifluoromethylbenzyl.
- Retains the trifluoromethylbenzylsulfanyl chain.
Comparison of Physicochemical Properties
Key Observations :
- The target compound’s pyridinylmethylsulfanyl group distinguishes it from analogs with non-heterocyclic sulfanyl chains.
Q & A
Q. What are the recommended synthetic routes for 6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine, and how can intermediates be characterized?
Methodological Answer :
- Synthesis Strategy : Begin with a quinazolinone core (e.g., 6,7-dimethoxy-4(3H)-quinazolinone) and functionalize it via nucleophilic substitution at the 2-position using a pyridinylmethyl thiol group. Introduce the 3-(trifluoromethyl)benzyl moiety via alkylation or coupling reactions.
- Key Steps :
- Characterization :
- NMR : Confirm regioselectivity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on shifts for methoxy (δ ~3.8–4.0 ppm), trifluoromethyl (δ ~120–125 ppm in <sup>19</sup>F NMR), and pyridinyl protons (δ ~7.5–8.5 ppm).
- LC-MS : Validate molecular weight (expected [M+H]<sup>+</sup> ~520–530 Da) and purity (>95% by HPLC) .
Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?
Methodological Answer :
- Solubility :
- Stability :
Advanced Research Questions
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this quinazolinimine derivative?
Methodological Answer :
- SAR Framework :
- Assay Design :
Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer :
- Root-Cause Analysis :
- Validation :
Q. What methodologies are recommended for studying environmental fate and ecotoxicology of this compound?
Methodological Answer :
- Environmental Persistence :
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
